OT-82 was developed through systematic screening of chemical libraries aimed at identifying agents selectively toxic to hematopoietic cells. The compound is classified as an inhibitor of nicotinamide phosphoribosyltransferase, which plays a pivotal role in NAD metabolism. Its classification places it among targeted cancer therapies that exploit metabolic vulnerabilities in cancer cells.
The synthesis of OT-82 involved a series of chemical reactions designed to optimize its structure for enhanced potency and selectivity. The development process began with hit-to-lead optimization from initial lead compounds identified through high-throughput screening.
The specific synthetic routes and intermediates used in the preparation of OT-82 have been documented in various studies, showcasing its development from initial analogs to the final active compound .
OT-82's molecular structure is characterized by its unique arrangement that facilitates binding to nicotinamide phosphoribosyltransferase. While detailed structural data such as crystallography images are not provided in the literature, it is understood that:
The structure-activity relationship studies indicate that modifications to certain parts of the molecule can significantly affect its potency against cancer cells .
OT-82 undergoes several key chemical reactions that contribute to its mechanism of action:
These reactions highlight OT-82's role as a targeted therapeutic agent that disrupts metabolic pathways critical for cancer cell survival.
The mechanism by which OT-82 exerts its anticancer effects involves several interrelated processes:
This multifaceted approach underscores OT-82's potential as a targeted therapy for hematological cancers.
While specific data on physical properties such as melting point or solubility may not be extensively documented, general characteristics include:
Chemical properties are primarily defined by its interaction with nicotinamide phosphoribosyltransferase and subsequent effects on cellular metabolism .
Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step in the mammalian NAD⁺ salvage pathway, converting nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). NMN is subsequently adenylated to form NAD⁺, an essential cofactor in cellular bioenergetics, redox reactions, DNA repair (via PARP enzymes), and signaling (via sirtuins) [1] [5]. Cancer cells exhibit heightened dependence on NAMPT-driven NAD⁺ production due to increased metabolic demands and elevated activity of NAD⁺-consuming enzymes. Hematological malignancies frequently overexpress NAMPT, correlating with aggressive disease and poor prognosis [1] [7] [10].
Hematological malignancies demonstrate a unique vulnerability to NAMPT inhibition compared to solid tumors and normal cells. In vitro studies reveal significantly lower IC₅₀ values for OT-82 in leukemia/lymphoma cells (average IC₅₀ = 2.89 ± 0.47 nM) versus non-hematopoietic cancer cells (average IC₅₀ = 13.03 ± 2.94 nM; p < 0.008) [1]. Crucially, OT-82 exhibits cancer cell selectivity: bone marrow mononuclear cells (BM-MNCs) from healthy donors are significantly less sensitive (IC₅₀ = 62.69 ± 18.20 nM) than those from acute myeloid leukemia (AML) (IC₅₀ = 3.31 ± 0.85 nM) or acute lymphoblastic leukemia (ALL) patients (IC₅₀ = 7.10 ± 1.47 nM; p < 0.001) [1] [7]. This selectivity stems from:
First-generation NAMPT inhibitors (e.g., FK866, CHS-828/GMX1777) demonstrated potent preclinical anti-tumor activity across various cancers [1] [5]. However, clinical trials in solid tumors revealed significant challenges:
Table 1: Early Clinical Experience with First-Generation NAMPT Inhibitors [5]
Inhibitor | Phase | Cancer Type | Key Findings | Reported DLTs |
---|---|---|---|---|
CHS-828 | I | Advanced Solid Tumors | RP2D: 20 mg/d x 5d q28d; No ORs; 7 SD after 2 cycles | Thrombocytopenia, Thrombosis, Esophagitis, Diarrhea, Constipation |
CHS-828 | I | Advanced Solid Tumors | RP2D: 420 mg q21d; No ORs; 11 SD | Thrombocytopenia, Leukopenia, Hematuria, Diarrhea, Mucositis |
FK866 (APO866) | I | Solid Tumors | RP2D: 0.126 mg/m²/hr (96h infusion); No ORs; 4 SD ≥3 cycles | Thrombocytopenia |
GMX1777 | I | Advanced Malignancies | RP2D: 140 mg/m² (24h infusion); No ORs; 5 SD | Thrombocytopenia, Hemorrhage, Rash |
APO866 | II | Cutaneous T-cell Lymphoma | Terminated early (lack of efficacy); 1 PR, 6 SD in 14 patients | n/a |
Abbreviations: RP2D: Recommended Phase 2 Dose; OR: Objective Response; SD: Stable Disease; PR: Partial Response; DLT: Dose-Limiting Toxicity.
OT-82 emerged from a systematic high-throughput screen of >200,000 compounds specifically designed to identify agents with selective toxicity towards hematopoietic cancer cells. The initial hit compound (OT-1901) demonstrated potent activity (IC₅₀ = 26.3 ± 5.6 nM) and selectivity (~7.3-fold less toxic to non-hematopoietic cells). Subsequent medicinal chemistry efforts involving the synthesis and testing of 179 analogs yielded OT-82 as the optimized lead candidate, balancing efficacy, selectivity, and favorable physicochemical properties [1].
Table 2: Preclinical Efficacy Profile of OT-82 Across Hematologic Malignancy Models [1] [7] [10]
Cancer Model | System | OT-82 Dosing Regimen | Key Efficacy Outcomes | Mechanistic Correlates |
---|---|---|---|---|
AML (MV4-11) | Subcutaneous Xenograft (Mouse) | 25 or 50 mg/kg p.o., 6d/wk x 3 wks | 25 mg/kg: 3-fold ↓ tumor vol (D17); 50 mg/kg: Complete tumor eradication (D10), no relapse (43d post-tx) | NAD⁺/ATP depletion, PARP inhibition, Apoptosis |
Diverse High-Risk Pediatric ALL | Systemic PDX (Mouse, 21 models) | 40 mg/kg p.o., 3d/wk x 3 wks | 95% (20/21) significant growth delay; 86% (18/21) disease regression | NAD⁺ depletion, ↑ ROS, ↑ DNA damage (γH2AX), Apoptosis; Sensitivity linked to DDR mutations, ↓CD38 |
Burkitt's Lymphoma | Systemic Xenograft (Mouse) | 40 mg/kg p.o., 3d/wk x 3 wks | Significant suppression of tumor burden, prolonged survival | NAD⁺ depletion, ATP depletion, Apoptosis |
Ewing Sarcoma (TC-71, others) | Subcutaneous Xenograft (Mouse) | 40 mg/kg p.o., 5d/wk x 2 wks | Significant tumor growth inhibition, prolonged survival | NAD⁺ depletion, ↓ PARP activity, ↑ DNA damage (Comet assay), G₂ arrest, Apoptosis, ↓ Glycolysis/OXPHOS |
Multiple Myeloma | In vitro Cell Lines | 0.1 - 10 nM, 72 hrs | Single-digit nM IC₅₀ values | Dose-dependent NAD⁺ depletion, rescued by NMN |
Abbreviations: p.o.: per os (oral); d/wk: days per week; wks: weeks; tx: treatment; vol: volume; PDX: Patient-Derived Xenograft; DDR: DNA Damage Response; ROS: Reactive Oxygen Species; OXPHOS: Oxidative Phosphorylation.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4